molecular formula C18H24N4O2 B2499072 ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866039-97-6

ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2499072
CAS No.: 866039-97-6
M. Wt: 328.416
InChI Key: BNNCMOQWDSTEDB-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Scientific Research Applications

Selective Synthesis and Structural Analysis

  • Selective Synthesis and Cyclocondensation : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are readily converted to their 1-unsubstituted analogs, showcasing a pathway for synthesizing structures similar to the compound (Lebedˈ et al., 2012).

  • Synthesis of Pyrazolo[3,4-b]pyridine-4-carboxylates : A series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were prepared through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. This method demonstrates the versatility in synthesizing pyrazolo[3,4-b]pyridine derivatives (Maqbool et al., 2013).

  • Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, indicating an efficient pathway for creating N-fused heterocycle products (Ghaedi et al., 2015).

  • Crystal Structure Determination : The crystal structure of ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate was determined, providing insights into the molecular structure and potential interactions for similar compounds (Minga, 2005).

Mechanism of Action

    Pyrazolo[3,4-b]pyridine derivatives

    These compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific effects depend on the exact structure and functional groups of the compound.

    Cyclohexenyl compounds

    Compounds containing a cyclohexenyl group are often involved in various chemical reactions, including hydroxylation, oxidative chlorination, heterocyclization, cyclization, isomerization, and vinylogous Michael reactions . These reactions could potentially influence the compound’s mode of action and biochemical pathways.

Properties

IUPAC Name

ethyl 4-[2-(cyclohexen-1-yl)ethylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-24-18(23)15-11-20-17-14(12-21-22(17)2)16(15)19-10-9-13-7-5-4-6-8-13/h7,11-12H,3-6,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNCMOQWDSTEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCC3=CCCCC3)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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